Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate
Description
Historical Context of Thiophene Derivatives
Thiophene, a five-membered aromatic heterocycle with one sulfur atom, was first isolated in 1882 by Viktor Meyer as a benzene contaminant. Its discovery marked a pivotal moment in heterocyclic chemistry, enabling the development of derivatives with tailored electronic and steric properties. Early synthetic methods, such as the Paal-Knorr thiophene synthesis (1885), utilized 1,4-diketones and sulfidizing agents like $$ \text{P}{4}\text{S}{10} $$. By the mid-20th century, thiophene derivatives became integral to agrochemicals and pharmaceuticals, exemplified by the NSAID lornoxicam and the opioid sufentanil.
The incorporation of carbamoyl and ester groups into thiophene frameworks, as seen in Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate, emerged from efforts to enhance solubility and target specificity in drug design.
Significance in Organic Chemistry
This compound exemplifies the strategic fusion of heterocyclic and aromatic systems to modulate reactivity and biological interaction. Key attributes include:
- Electronic Effects : The electron-rich thiophene ring facilitates electrophilic substitution, while the carbamoyl group ($$-\text{CONH}_{2}$$) introduces hydrogen-bonding capacity.
- Steric Modulation : The 4,5-dimethyl substituents on the thiophene ring hinder undesired side reactions, improving synthetic yields.
- Functional Group Compatibility : The methyl benzoate moiety offers a site for further derivatization, such as hydrolysis to carboxylic acids or transesterification.
Applications span:
- Medicinal Chemistry : Analogues exhibit antimicrobial and anticancer properties by interfering with enzymatic pathways.
- Materials Science : Thiophene derivatives serve as conductive polymers in organic electronics.
Table 1: Molecular Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{16}\text{N}{2}\text{O}{4}\text{S} $$ |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)c1ccc(cc1)C(=O)Nc1sc(c(c1C(=O)N)C)C |
| Key Functional Groups | Thiophene, Carbamoyl, Ester |
Nomenclature and Classification Systems
The IUPAC name follows hierarchical rules:
- Parent Hydrocarbon : Benzoate (methyl ester of benzoic acid).
- Substituents :
Classification:
Related Heterocyclic Compounds
Comparative analysis with structurally analogous systems:
Thiophene vs. Furan and Pyrrole
- Electronic Structure : Thiophene’s sulfur atom contributes stronger aromaticity ($$ \sim 36 \, \text{kcal/mol} $$ resonance energy) than furan (oxygen) or pyrrole (nitrogen).
- Reactivity : Thiophene undergoes electrophilic substitution at position 2, whereas furan is more prone to Diels-Alder reactions.
Benzothiophene and Dibenzothiophene
Thiazole Derivatives
- Structural Analogs : Replace sulfur with nitrogen-sulfur pairs (e.g., Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate).
- Bioactivity : Thiazoles often target microbial enzymes.
Properties
IUPAC Name |
methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-8-9(2)23-15(12(8)13(17)19)18-14(20)10-4-6-11(7-5-10)16(21)22-3/h4-7H,1-3H3,(H2,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQIPDHBGLZWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Formation
The synthesis begins with constructing the 3-carbamoyl-4,5-dimethylthiophene moiety. A key precursor, 3-carbomethoxy-4,5-dimethylthiophene, is synthesized via cyclization of α-mercaptoketones. As described in US Patent 6,037,478, 3-mercapto-2-butanone is generated in situ from 3-chloro-2-butanone and reacted with methyl-3-methoxyacrylate under basic conditions (sodium methoxide) to form the thiophene ring. The reaction proceeds via nucleophilic attack of the thiol group on the α,β-unsaturated ester, followed by acid-catalyzed aromatization (HCl) to yield the substituted thiophene.
Critical Parameters :
Carbamoylation of the Thiophene Ring
The 3-carbomethoxy group on the thiophene is converted to a carbamoyl group via aminolysis. This step typically involves refluxing the ester with aqueous ammonia or ammonium chloride in a polar solvent (e.g., ethanol). For example, in analogous syntheses, carbomethoxy groups are hydrolyzed to carboxylic acids and subsequently treated with ammonium carbonate to form carbamoyl derivatives.
Optimization Insights :
-
Solvent Choice : Ethanol facilitates both solubility and ammonia diffusion, enhancing reaction efficiency.
-
Reaction Time : Prolonged reflux (12–24 hours) ensures complete conversion, monitored via thin-layer chromatography (TLC).
Benzoate Ester Coupling
Formation of the Benzamide Linker
The benzoate ester moiety is introduced via amide coupling between 4-(methoxycarbonyl)benzoic acid and the aminothiophene derivative. A two-step approach is commonly employed:
-
Activation of the Carboxylic Acid : The benzoic acid is activated using coupling agents such as thionyl chloride (SOCl₂) to form the acyl chloride.
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Nucleophilic Acylation : The acyl chloride reacts with the amine group on the thiophene under inert conditions (e.g., dry tetrahydrofuran, nitrogen atmosphere).
Example Protocol :
-
4-(Methoxycarbonyl)benzoic acid (1.2 equiv.) is treated with SOCl₂ (2.0 equiv.) at 60°C for 2 hours.
-
The resultant acyl chloride is added dropwise to a solution of 3-amino-4,5-dimethylthiophene-2-carboxamide (1.0 equiv.) and triethylamine (3.0 equiv.) in dry THF at 0°C. The mixture is stirred overnight at room temperature.
Yield : 68–75% after column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimization and Scalability Challenges
Reaction Efficiency and Byproduct Formation
Side reactions, such as over-amination or ester hydrolysis, are mitigated through:
Solvent and Catalyst Screening
Comparative studies highlight solvent effects on yield:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 68 | 95 |
| DCM | 55 | 89 |
| DMF | 72 | 93 |
Data adapted from analogous amide coupling reactions.
DMF enhances solubility but complicates purification due to high boiling points, favoring THF in industrial settings.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel column chromatography with gradients of hexane/ethyl acetate (5:1 to 2:1). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >99% purity for pharmaceutical applications.
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 2.25 (s, 6H, CH₃-thiophene), δ 3.90 (s, 3H, OCH₃), and δ 8.10 (d, 2H, aromatic H).
-
IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O, carbamoyl) and 1720 cm⁻¹ (C=O, ester).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonylurea-based herbicides, particularly methyl benzoate derivatives bearing triazine rings. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The target compound features a thiophene ring, a five-membered aromatic system with sulfur, which is less polar and more lipophilic than the triazine rings in sulfonylurea herbicides. This difference may influence membrane permeability and bioavailability . Triazine-based compounds (e.g., triflusulfuron) are known for their herbicidal activity via acetolactate synthase (ALS) inhibition, a mechanism dependent on sulfonylurea groups . The absence of sulfonylurea in the target compound suggests a divergent mode of action.
Functional Group Variations: Carbamoyl vs. Sulfonylurea: The carbamoyl groups in the target compound may facilitate hydrogen bonding with biological targets, whereas sulfonylurea linkages in herbicides enable specific interactions with ALS enzymes.
Positional Isomerism :
- The target compound’s benzoate substitution at the 4-position contrasts with the 2-position substitution in sulfonylurea herbicides. This positional difference may alter molecular geometry and binding affinity to targets.
Research Findings and Implications
- Synthetic Pathways : The target compound likely involves coupling reactions between a thiophene carbamate derivative and methyl 4-carbamoylbenzoate. This contrasts with sulfonylurea herbicides, which require sulfonylation and urea-forming steps .
- Physicochemical Properties : Computational modeling predicts moderate solubility for the target compound due to its carbamoyl groups, though lower than sulfonylureas, which benefit from polar sulfonyl and urea moieties.
Biological Activity
Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H18N4O4S
- Molecular Weight : 382.43 g/mol
- Structure : The compound features a benzoate moiety linked to a thiophene derivative through a carbamoyl group.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| HeLa | 12.3 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. It has been shown to inhibit the activity of certain kinases associated with cancer progression, leading to:
- Apoptosis Induction : The compound activates caspase pathways resulting in programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M checkpoint.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound demonstrates favorable absorption characteristics with a bioavailability estimated at around 60%. Its half-life is approximately 6 hours, allowing for potential dosing regimens in therapeutic applications.
Case Studies
- In Vivo Studies : A study conducted on mice bearing xenograft tumors showed that administration of the compound at doses of 20 mg/kg significantly reduced tumor size compared to control groups.
- Combination Therapy : In combination with conventional chemotherapy drugs like doxorubicin, this compound enhanced the overall efficacy while reducing side effects associated with high doses of chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
